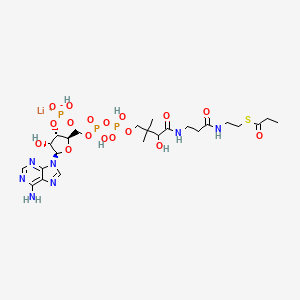

N-Propionyl coenzyme a lithium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Propionyl coenzyme A lithium salt is a derivative of propionic acid and coenzyme A. It is an essential intermediate in various metabolic pathways, particularly in the catabolism of branched-chain amino acids such as isoleucine, valine, and methionine . This compound plays a crucial role in the methylaspartate cycle and is formed during the β-oxidation of odd-chain fatty acids .

Wissenschaftliche Forschungsanwendungen

N-Propionyl coenzyme A lithium salt has numerous applications in scientific research:

Chemistry: It is used to study the specificity and kinetics of enzymes involved in coenzyme A metabolism.

Biology: It helps in understanding the metabolic pathways of branched-chain amino acids and fatty acids.

Medicine: Research on this compound aids in the study of metabolic disorders such as propionic acidemia.

Wirkmechanismus

Target of Action

N-Propionyl coenzyme A lithium salt, also known as n-Propionyl CoA lithium salt, is a derivative of propionic acid . It primarily targets propionyl-coenzyme A carboxylase complexes found in bacteria . These complexes play a crucial role in the metabolism of certain amino acids and fatty acids.

Mode of Action

The compound functions as an acyl group carrier, similar to acetyl-CoA It interacts with its targets, the propionyl-coenzyme A carboxylase complexes, and may influence their activity

Biochemical Pathways

This compound is involved in several biochemical pathways. It is formed during the β-oxidation of odd-chain fatty acids . It is also an end product of the catabolism of isoleucine, valine, and methionine . Furthermore, it is an essential component for the methylaspartate cycle . The downstream effects of these pathways are complex and varied, influencing a wide range of biological processes.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-Propionyl coenzyme A lithium salt plays a significant role in biochemical reactions. It is formed during the β-oxidation of odd-chain fatty acids . It is also formed during the metabolism of isoleucine and valine . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are essential for its function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . Detailed information about its effects on metabolic flux or metabolite levels is not currently available.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Propionyl coenzyme A lithium salt can be synthesized through the reaction of propionic acid with coenzyme A in the presence of lithium ions. The reaction typically involves the activation of propionic acid to propionyl chloride, followed by its reaction with coenzyme A under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-Propionyl coenzyme A lithium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form propionyl-CoA derivatives.

Reduction: Reduction reactions can convert it into other coenzyme A derivatives.

Substitution: It can participate in substitution reactions to form different acyl-CoA compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various acyl-CoA derivatives, which are crucial intermediates in metabolic pathways. These derivatives play significant roles in energy production and biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Acetyl coenzyme A lithium salt

- Butyryl coenzyme A lithium salt

- Malonyl coenzyme A lithium salt

- Succinyl coenzyme A sodium salt

- Methylmalonyl coenzyme A tetralithium salt hydrate

Uniqueness

N-Propionyl coenzyme A lithium salt is unique due to its specific role in the catabolism of branched-chain amino acids and its involvement in the methylaspartate cycle. Unlike other acyl-CoA derivatives, it is specifically formed during the β-oxidation of odd-chain fatty acids and plays a critical role in energy production and biosynthesis .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of N-Propionyl coenzyme a lithium salt can be achieved by the reaction of propionyl chloride with coenzyme A in the presence of lithium hydroxide.", "Starting Materials": ["Propionyl chloride", "Coenzyme A", "Lithium hydroxide"], "Reaction": [ "Dissolve coenzyme A in a buffer solution.", "Add propionyl chloride dropwise to the solution while stirring.", "Maintain the reaction mixture at a suitable temperature for a specific time.", "Add lithium hydroxide to the reaction mixture to form the lithium salt of N-Propionyl coenzyme A.", "Isolate the product by precipitation with a suitable solvent and dry it under vacuum." ] } | |

CAS-Nummer |

108321-21-7 |

Molekularformel |

C24H40LiN7O17P3S |

Molekulargewicht |

830.6 g/mol |

IUPAC-Name |

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C24H40N7O17P3S.Li/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31;/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39);/t13-,17-,18-,19+,23-;/m1./s1 |

InChI-Schlüssel |

CXNLEKKSVXVZAF-IEQRABFGSA-N |

Isomerische SMILES |

[Li].CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES |

[Li+].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Kanonische SMILES |

[Li].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)

![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)

![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)